molecular formula C7H15B B1339466 1-Bromo-3,3-dimethylpentane CAS No. 6188-50-7

1-Bromo-3,3-dimethylpentane

Cat. No. B1339466
CAS RN: 6188-50-7
M. Wt: 179.1 g/mol
InChI Key: GWWATHHONYAKKM-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethylpentane is a chemical compound with the molecular formula C7H15Br . It is also known by its IUPAC name, 1-bromo-3,3-dimethylpentane . The molecular weight of this compound is 179.10 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3,3-dimethylpentane consists of a pentane (five-carbon alkane) backbone with two methyl groups (CH3) attached to the third carbon and a bromine atom attached to the first carbon . The presence of the bromine atom makes this compound an alkyl halide .


Physical And Chemical Properties Analysis

1-Bromo-3,3-dimethylpentane has a molecular weight of 179.10 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and three rotatable bonds . The exact mass is 178.03571 g/mol .

Scientific Research Applications

Synthesis and Structural Characterization

1-Bromo-3,3-dimethylpentane, similar to other bromoalkanes, is primarily used in organic synthesis and structural characterization. For example, the bromination of certain cyclohexanediones led to the creation of bromo-dimethylphenols, which were further analyzed using x-ray analysis (Niestroj, Bruhn, & Maier, 1998).

Reaction Studies

It plays a significant role in understanding the reactions of different compounds. The reaction of bromo-dimethylcyclopropene, a related compound, with methyl lithium at varying temperatures, is an example of this application, leading to the formation of different products (Baird & Hussain, 1989).

Lithiation and Pyrrole Synthesis

The compound can be used in lithiation processes, serving as a progenitor for substituted pyrrole-2-carboxaldehydes. This has significant implications in the synthesis of various organic compounds (Muchowski & Hess, 1988).

Organometallic Chemistry

In organometallic chemistry, derivatives of 1-bromo-3,3-dimethylpentane, like α-bromocyclopropyl derivatives of tin and lead, are explored as precursors for different organometallic compounds (Seyferth & Lambert, 1975).

Stereoselective Syntheses

This compound is instrumental in stereoselective syntheses, which is crucial for creating specific molecular configurations. An example is the synthesis of trihydroxy-dimethylpentane equivalents from methyl α-mannopyranosides (Tatsuta, Koguchi, & Kase, 1988).

Vibrational and Conformational Analysis

It's also used in the vibrational and conformational analysis of organic compounds, providing insights into their molecular structures (Crowder, 1993).

Solvolysis Studies

The solvolysis (chemical decomposition in solvents) of related tertiary bromoalkanes has been extensively studied, providing valuable information on reaction mechanisms and solvent effects (Liu, Hou, & Tsao, 2009).

Phase-Transfer Catalysis

1-Bromo-3,3-dimethylpentane is used in phase-transfer catalysis, particularly in the alkylation of phenols, demonstrating its utility in complex chemical reactions (Reinholz, Becker, Hagenbruch, Schäfer, & Schmitt, 1990).

Spectroscopic Studies

It is a subject of spectroscopic studies to understand the chemical properties and molecular structure of bromo-based compounds (Ramesh et al., 2020).

In Organic Reactions

It serves as a reagent or intermediate in various organic reactions, such as in the synthesis of vanadacyclobutanes (Seetz et al., 1984) and as a masked acetonyl bromide in protecting group strategies (Horning, Kavadias, & Muchowski, 1970).

Flash Photolysis Studies

The flash photolysis of N-bromo-3,3-dimethylglutarimide, related to 1-bromo-3,3-dimethylpentane, has been studied to detect transient radicals, expanding the understanding of photochemical processes (Yip, Chow, & Beddard, 1981).

Kinetic Studies in Synthesis

Kinetic studies involving the compound, like in the synthesis of pyrazoles, provide insights into reaction mechanisms and rates (Wang, Brahmayya, & Hsieh, 2015).

Cycloaddition Reactions

It's also used in cycloaddition reactions, an important type of reaction in organic chemistry, for synthesizing complex molecular structures (Al Harin, Pautet, Fillion, Domard, & Fenet, 1995).

Electrochemical Reduction Studies

Electrochemical reduction studies of related dihalopropanes provide valuable data on electrochemical behavior and potential industrial applications (Pritts & Peters, 1994).

Enol Lactone Synthesis

Finally, it's used in enol lactone synthesis via Michael addition/cyclization sequences, demonstrating its versatility in organic syntheses (Itoh & Kanemasa, 2003).

properties

IUPAC Name

1-bromo-3,3-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWATHHONYAKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578002
Record name 1-Bromo-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,3-dimethylpentane

CAS RN

6188-50-7
Record name 1-Bromo-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,3-dimethylpentane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Adam, JN Moorthy, WM Nau… - Journal of the American …, 1997 - ACS Publications
The product distribution in the photolysis of the triplet-excited azoalkanes 1a,b depends markedly on the type of solvent used; in contrast, the azoalkanes 1c,d, which undergo efficient …
Number of citations: 23 pubs.acs.org
木村康一, 高橋三雄, 田中彰 - YAKUGAKU ZASSHI, 1959 - jstage.jst.go.jp
3, 3-Dimethylvaleric acid, homologous to (+)-3-methylvaleric acid, which is considered to be one of the aromatic components of tobacco leaf, and 12 of its esters were prepared. Some of …
Number of citations: 3 www.jstage.jst.go.jp

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